3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives and specific reagents to introduce the desired functional groups. Common synthetic routes may involve:
Esterification: Reacting chromen-2-one derivatives with 3,3-dimethyl-2-oxobutyric acid under acidic conditions to form the ester linkage.
Methoxylation: Introducing the methoxy group at the 8th position using methanol and a suitable catalyst.
Coupling Reactions: Using coupling agents like DCC (dicyclohexylcarbodiimide) to link the chromen-2-one moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Pharmacology: Studies are investigating the compound’s effects on various biological pathways and its potential as a drug candidate.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-dimethyl-2-oxobutoxy)-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
Uniqueness
3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22O7 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxochromen-4-yl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C25H22O7/c1-25(2,3)21(26)13-30-15-8-9-16-17(12-22(27)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3 |
InChI Key |
BPWQLTNTIHBJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.